molecular formula C18H15NO4 B3003995 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide CAS No. 19360-57-7

2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide

Cat. No.: B3003995
CAS No.: 19360-57-7
M. Wt: 309.321
InChI Key: JUXQOGJQEABVLH-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core substituted with a phenyl group, a methyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide typically involves the condensation of 2-methyl-4-oxo-3-phenylchromen-7-yl acetate with glycine or its derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the chromen ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromen derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound may disrupt microbial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-3-phenylchromen-7-yl acetate: A closely related compound with similar structural features but different functional groups.

    2-Methyl-4-oxo-3-phenylchromen-7-yl diethylcarbamate: Another derivative with a carbamate group instead of an acetamide moiety.

    7-Acetoxy-2-methylisoflavone: A structurally similar compound with an isoflavone core.

Uniqueness

2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide moiety, in particular, may contribute to its enhanced solubility and bioavailability compared to other similar compounds.

Properties

IUPAC Name

2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-17(12-5-3-2-4-6-12)18(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXQOGJQEABVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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